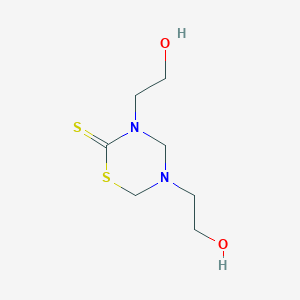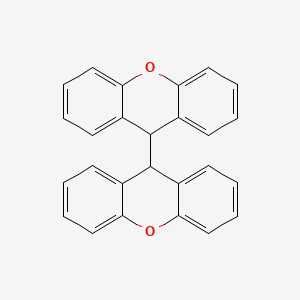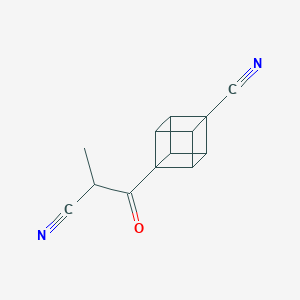
4-(2-Cyanopropanoyl)cubane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Cyanopropanoyl)cubane-1-carbonitrile is a compound with the molecular formula C13H10N2O and a molecular weight of 210.23 g/mol It belongs to the family of cubane derivatives, which are known for their unique cubic structure consisting of eight carbon atoms at the corners of a cube
Méthodes De Préparation
The synthesis of 4-(2-Cyanopropanoyl)cubane-1-carbonitrile typically involves multiple steps, starting from simpler cubane derivatives. One common method involves the reaction of cubane-1,4-dicarboxylic acid with appropriate reagents to introduce the cyanopropanoyl and carbonitrile groups . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
4-(2-Cyanopropanoyl)cubane-1-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(2-Cyanopropanoyl)cubane-1-carbonitrile has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex cubane derivatives . In biology, it may be investigated for its potential as a drug candidate due to its unique structure and properties. In medicine, it could be explored for its potential therapeutic effects, while in industry, it may find applications in the development of new materials or catalysts .
Mécanisme D'action
The mechanism of action of 4-(2-Cyanopropanoyl)cubane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique cubic structure allows it to fit into certain binding sites, potentially inhibiting or activating specific enzymes or receptors . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-(2-Cyanopropanoyl)cubane-1-carbonitrile can be compared with other cubane derivatives, such as cubane-1,4-dicarboxylic acid and methyl 4-cyanocubane-1-carboxylate These compounds share the cubic structure but differ in their functional groups, leading to variations in their chemical reactivity and applications
Propriétés
Numéro CAS |
2167832-71-3 |
|---|---|
Formule moléculaire |
C13H10N2O |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
4-(2-cyanopropanoyl)cubane-1-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c1-4(2-14)11(16)13-8-5-9(13)7-10(13)6(8)12(5,7)3-15/h4-10H,1H3 |
Clé InChI |
UREVHMRGRXAASF-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)C(=O)C12C3C4C1C5C2C3C45C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


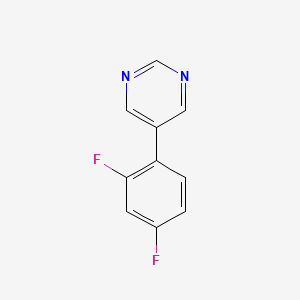

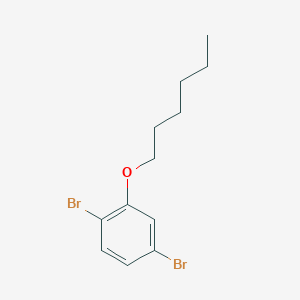

![2-[5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B14016024.png)
![[4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine](/img/structure/B14016029.png)
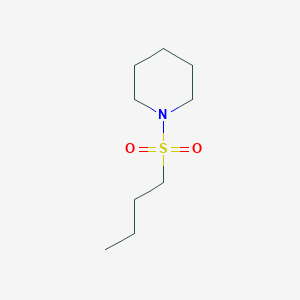




![Tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B14016092.png)
